Sodium S-sulfocysteine hydrate
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Overview
Description
Sodium S-sulfocysteine hydrate (SSSH) is an organic compound that is widely used in scientific research. It is a zwitterionic compound, meaning it has both a positive and a negative charge, and is a derivative of the amino acid cysteine. SSSH is a powerful antioxidant that can be used both in vivo and in vitro to study the effects of oxidative stress and to further explore the biochemical and physiological effects of compounds.
Scientific Research Applications
Protein and Peptide Analysis
Sodium S-sulfocysteine hydrate is used in the analysis of proteins and peptides, particularly in determining the cysteine and cystine content. The method involves treating cystine and cysteine with dithiothreitol and sodium tetrathionate to obtain S-sulfocysteine, which can then be quantitatively analyzed via ion exchange chromatography. This approach provides accurate values for cystine or cysteine content in proteins and peptides, offering an alternative to traditional amino acid determination methods such as cysteic acid or S-carboxymethylcysteine determinations. The process does not affect the recoveries of other amino acids in the hydrolysate, making it a precise method for analyzing the half-cystine content of proteins (Inglis & Liu, 1970), (Liu & Inglis, 1972).
Radioprotection Studies
Research on the radioprotective effects of certain compounds has included the use of sodium salts of sulfocysteine. These studies aim to understand how such compounds can protect against radiation damage, potentially contributing to medical treatments and protective measures against radiation exposure. The intricate metabolic pathways and the role of these compounds in radioprotection highlight the complex interplay between various biochemical entities and radiation-induced biological effects (Hansen & Sörbo, 1961).
Amino Acid Stability in Hydrolysis
Sodium S-sulfocysteine hydrate plays a role in the stability of amino acids like cysteine during the acid hydrolysis of proteins and peptides. It is used to convert altered forms of amino acids in hydrolysates back to their original form, allowing for accurate amino acid analysis. This application is particularly useful in determining the precise amino acid composition from a single hydrolysate, thereby improving the reliability of amino acid composition data for proteins and peptides (Simpson, Neuberger, & Liu, 1976).
Metabolic Pathway Studies
Studies on the metabolic pathways of sodium bisulfite in animals have found that sodium S-sulfocysteine hydrate is among the metabolites produced, indicating its role in the complex metabolic pathways of sulfite in vivo. Understanding these pathways is crucial for comprehending how sulfite and its derivatives are processed in biological systems, which has implications for both nutrition and toxicology (Togawa et al., 1990).
Safety And Hazards
The safety data sheet for Sodium thiosulfate, a related compound, provides some safety measures such as avoiding inhalation of dusts, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Gas hydrate technology can be a promising alternative to conventional approaches, as artificially synthesized hydrates provide an economical, environmentally friendly, and safe medium to store energy . The use of surfactants to promote the production of hydrates provides a possibility for the industrialization of hydrate technology .
properties
IUPAC Name |
sodium;(2R)-2-amino-3-sulfosulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVBELGDROGDO-DKWTVANSSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1637-71-4 (Parent) |
Source
|
Record name | Sodium S-sulfocysteine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
223.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium S-sulfocysteine hydrate | |
CAS RN |
7381-67-1 |
Source
|
Record name | Sodium S-sulfocysteine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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